molecular formula C20H26N2O5 B5266883 [4-[(Z)-2-acetamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate

[4-[(Z)-2-acetamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate

Cat. No.: B5266883
M. Wt: 374.4 g/mol
InChI Key: DKTUZGVMPPRZKB-BOPFTXTBSA-N
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Description

[4-[(Z)-2-acetamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is a complex organic compound that features a variety of functional groups, including an acetamido group, a cyclohexylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-2-acetamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxyphenyl derivative and introduce the acetamido and cyclohexylamino groups through a series of substitution and addition reactions. The final step often involves the esterification of the phenolic hydroxyl group with acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-2-acetamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the acetamido moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, [4-[(Z)-2-acetamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural similarity to bioactive molecules. It could be investigated for its activity against various biological targets, including enzymes and receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of [4-[(Z)-2-acetamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    [4-[(Z)-2-acetamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-hydroxyphenyl] acetate: Similar structure but with a hydroxyl group instead of a methoxy group.

    [4-[(Z)-2-acetamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-chlorophenyl] acetate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of [4-[(Z)-2-acetamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[(Z)-2-acetamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-13(23)21-17(20(25)22-16-7-5-4-6-8-16)11-15-9-10-18(27-14(2)24)19(12-15)26-3/h9-12,16H,4-8H2,1-3H3,(H,21,23)(H,22,25)/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTUZGVMPPRZKB-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC(=C(C=C1)OC(=O)C)OC)/C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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